2-Acetylpyridine

Physicochemical characterization Process chemistry Quality control

2-Acetylpyridine (CAS 1122-62-9) is the ortho-substituted acetylpyridine isomer mandatory for applications exploiting N,O-chelation geometry. Unlike 3- or 4-acetylpyridine, only the 2-isomer enables asymmetric transfer hydrogenation to (S)-1-(2-pyridyl)ethanol (95% ee), synthesis of thiosemicarbazones with single-digit ng/mL MICs against N. gonorrhoeae and M. tuberculosis, and formation of stable tetraammineruthenium(II) complexes with tunable redox properties. Isomer substitution leads to reaction failure or complete loss of bioactivity. Verify your synthetic route's success—specify 2-acetylpyridine.

Molecular Formula C7H7NO
Molecular Weight 121.14 g/mol
CAS No. 30440-88-1
Cat. No. B7767700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetylpyridine
CAS30440-88-1
Molecular FormulaC7H7NO
Molecular Weight121.14 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=CC=N1
InChIInChI=1S/C7H7NO/c1-6(9)7-4-2-3-5-8-7/h2-5H,1H3
InChIKeyAJKVQEKCUACUMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.868e+004 mg/L @ 25 °C (est)
Soluble in ether and acids
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetylpyridine CAS 30440-88-1: Procurement Guide for Specialty Pyridine Ketone Building Blocks


2-Acetylpyridine (CAS 30440-88-1, also registered as 1122-62-9), systematically 1-(pyridin-2-yl)ethan-1-one, is a nitrogen-containing heterocyclic aromatic ketone of the acetylpyridine isomer family [1]. Characterized by a pyridine ring substituted at the 2-position with an acetyl group, this compound exists as a colorless to slightly brown liquid with a molecular weight of 121.14 g/mol, density of 1.08 g/mL at 25°C, and boiling point of 188–189°C . Its structural motif confers distinct electronic properties, chelation capacity, and synthetic versatility, making it a critical intermediate in pharmaceutical synthesis, coordination chemistry, and asymmetric catalysis applications [2].

Why 2-Acetylpyridine Cannot Be Replaced by Its Isomers or Analogs Without Performance Loss


Despite sharing the same molecular formula (C₇H₇NO), the three acetylpyridine positional isomers (2-, 3-, and 4-) exhibit fundamentally divergent physicochemical properties, synthetic accessibility, and biological activity profiles that preclude direct substitution. Key differentiation arises from the ortho-position of the acetyl group relative to the pyridine nitrogen in 2-acetylpyridine, which enables unique N,O-chelation geometry absent in 3- and 4-isomers [1]. This chelation capacity dictates metal complex stability, catalytic selectivity, and derivative formation pathways. Additionally, substantial variations in density (1.08 vs. 1.106 vs. 1.103 g/mL), boiling point (192°C vs. 220°C vs. 212°C), and water solubility exist among the isomers, which directly impact reaction engineering and purification protocols [2]. Procurement decisions that treat acetylpyridines as interchangeable will encounter compromised yield, altered selectivity, or complete reaction failure in applications requiring the specific ortho-disposition [3].

Quantitative Differentiation of 2-Acetylpyridine Against Closest Analogs: Evidence-Based Selection Guide


Isomer-Specific Physicochemical Properties Determine Process Feasibility and Purity Control

2-Acetylpyridine exhibits a unique combination of physical properties relative to its 3- and 4-positional isomers that materially impact handling, purification, and downstream processing. Notably, it possesses the lowest boiling point (192°C vs. 220°C for 3-acetylpyridine and 212°C for 4-acetylpyridine) and the lowest density (1.08 g/mL vs. 1.106 g/mL for 3- and 1.103 g/mL for 4-isomer) [1]. This lower boiling point can simplify distillation-based purification and reduce thermal stress during isolation. Furthermore, its melting point of 8–10°C makes it a liquid at room temperature, in contrast to 4-acetylpyridine which can solidify at ambient conditions (mp 16°C), affecting storage and handling logistics . Its water solubility profile also differs significantly; while 3-acetylpyridine is miscible with water, and 4-acetylpyridine is sparingly soluble, 2-acetylpyridine shows intermediate solubility [1]. This directly influences solvent selection for biphasic reactions and extraction efficiency.

Physicochemical characterization Process chemistry Quality control

Superior Reactivity in Metal-Catalyzed Transformations and Asymmetric Hydrogenation

2-Acetylpyridine demonstrates markedly enhanced reactivity as a substrate for transition metal-catalyzed hydrogenation and C-H activation reactions compared to other pyridine derivatives. In asymmetric transfer hydrogenation, 2-acetylpyridine achieves near-quantitative yield and 95% enantiomeric excess (ee) using a chiral Ru(II) catalyst with HCOOH as hydrogen source [1]. More recently, a nickel(II)-N-heterocyclic carbene (NHC) complex achieved 97% yield for hydrogenation of 2-acetylpyridine to its corresponding alcohol under mild, solvent-assisted conditions with phenylsilane as the reducing agent [2]. The ortho-acetyl group's proximity to the pyridine nitrogen facilitates N,O-chelation to the metal center, a structural feature absent in 3- and 4-acetylpyridine, which accounts for this high catalytic efficiency. Additionally, in titanocene and zirconocene-mediated reactions, 2-acetylpyridine reacts vigorously and selectively, whereas 2-phenylpyridine is barely reactive, highlighting the unique activating effect of the 2-acetyl moiety [3].

Asymmetric catalysis Hydrogenation Metal complexation Synthetic methodology

Potent and Structure-Dependent Antimicrobial Activity of Thiosemicarbazone Derivatives

2-Acetylpyridine serves as a privileged scaffold for the generation of thiosemicarbazone derivatives with exceptional antimicrobial potency against clinically relevant pathogens, particularly Gram-positive and fastidious Gram-negative species. In a systematic evaluation of 65 2-acetylpyridine thiosemicarbazones, minimal inhibitory concentrations (MICs) as low as 0.002 μg/mL were recorded against Neisseria gonorrhoeae, with 23% of compounds falling in the range of 0.002–0.062 μg/mL [1]. Against N. meningitidis, MICs of 0.016–0.062 μg/mL were observed for 17% of compounds, and Staphylococcus aureus was inhibited at 0.125–0.5 μg/mL [2]. Potency is critically dependent on the 2-acetylpyridine core; derivatives of 3- or 4-acetylpyridine generally exhibit significantly reduced or negligible antibacterial activity, as the ortho-disposition is essential for optimal metal chelation and/or target engagement [3]. Furthermore, antimycobacterial activity of these derivatives correlates with lipophilicity (log P), showing optimal log P values of 3.0–4.0 for various mycobacterial species, enabling rational derivative design [4].

Antimicrobial discovery Medicinal chemistry Drug resistance Structure-activity relationship

Distinct Antioxidant Mechanism via Thione-Thiol Tautomerism Not Observed in Salicylaldehyde Analogs

Thiocarbohydrazone (TCH) derivatives of 2-acetylpyridine exhibit a unique, water-induced antioxidant enhancement mechanism that is absent in analogous derivatives of salicylaldehyde. Spectroscopic and DFT studies demonstrate that while salicylaldehyde TCHs undergo E-to-Z isomerism upon water addition, resulting in an 11 kcal/mol decrease in bond dissociation enthalpy (BDE), 2-acetylpyridine TCHs instead undergo thione-to-thiol tautomerism [1]. This tautomerism generates a thiolic –SH group that serves as an additional reactive site for free radical scavenging, significantly improving overall antioxidant activity against the DPPH radical. The spin density of the resulting thiol radical is delocalized over the entire thiocarbohydrazide moiety, providing enhanced stabilization compared to the more localized spin of thione radicals [2]. This mechanistic divergence is a direct consequence of the 2-acetylpyridine core structure and is not accessible with other aryl ketone derivatives.

Antioxidant mechanisms Free radical scavenging DFT calculations Tautomerism

High-Value Application Scenarios for 2-Acetylpyridine Driven by Verified Differential Performance


Asymmetric Synthesis of Chiral Pyridyl Alcohols for Pharmaceutical Intermediates

Procurement of 2-acetylpyridine is essential for the asymmetric transfer hydrogenation of pyridyl ketones to produce enantiomerically enriched (S)-1-(2-pyridyl)ethanol with near-quantitative yield and 95% ee [1]. This chiral alcohol is a key intermediate in the synthesis of various pharmaceutical agents, including histamine H1 receptor antagonists. The ortho-acetyl group's ability to chelate the ruthenium catalyst is unique to 2-acetylpyridine; substitution with 3- or 4-acetylpyridine results in significantly reduced yield and enantioselectivity, undermining the economic viability of the synthetic route.

Development of Potent Antigonococcal and Antimycobacterial Thiosemicarbazone Drug Candidates

2-Acetylpyridine serves as the exclusive scaffold for the synthesis of thiosemicarbazone derivatives with single-digit ng/mL MICs against Neisseria gonorrhoeae (including penicillin-resistant strains) and antimycobacterial activity against Mycobacterium tuberculosis [2]. The ortho-disposition of the acetyl group relative to the pyridine nitrogen is mandatory for this potency; analogous derivatives from 3- or 4-acetylpyridine exhibit drastically reduced or no activity. Procurement of high-purity 2-acetylpyridine is therefore a non-negotiable requirement for medicinal chemistry programs targeting these pathogens [3].

Synthesis of Redox-Active Metal Complexes for Catalysis and Materials Science

The unique N,O-chelation geometry of 2-acetylpyridine enables the synthesis of stable metal complexes with tunable redox properties. For example, tetraammineruthenium(II) species derived from 2-acetylpyridine exhibit well-defined electrochemical behavior that is exploited in catalytic oxidation reactions and molecular electronics [4]. The 3- and 4-isomers cannot form analogous chelate rings due to the spatial separation of the pyridine nitrogen and the carbonyl oxygen, precluding their use in these applications.

Design of Solvent-Responsive Antioxidant Thiocarbohydrazones

Researchers developing antioxidants with solvent-tunable activity require 2-acetylpyridine as the starting ketone for thiocarbohydrazone synthesis. As demonstrated by Assaleh et al., the water-induced thione-to-thiol tautomerism of 2-acetylpyridine TCHs generates additional radical scavenging capacity that is not observed in salicylaldehyde-derived analogs [5]. This mechanistic advantage provides a unique handle for optimizing antioxidant performance in aqueous or mixed-solvent biological assay systems.

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